molecular formula C12H25N3 B5028709 4-methyl-N-(3-methylcyclohexyl)piperazin-1-amine

4-methyl-N-(3-methylcyclohexyl)piperazin-1-amine

Cat. No.: B5028709
M. Wt: 211.35 g/mol
InChI Key: VDVMEJIUEFTOME-UHFFFAOYSA-N
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Description

4-methyl-N-(3-methylcyclohexyl)piperazin-1-amine is a chemical compound belonging to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group attached to the piperazine ring and a 3-methylcyclohexyl group attached to the nitrogen atom.

Properties

IUPAC Name

4-methyl-N-(3-methylcyclohexyl)piperazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-11-4-3-5-12(10-11)13-15-8-6-14(2)7-9-15/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVMEJIUEFTOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-methylcyclohexyl)piperazin-1-amine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization can yield the desired piperazine derivative.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using readily available starting materials. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the advanced techniques employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-methylcyclohexyl)piperazin-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

4-methyl-N-(3-methylcyclohexyl)piperazin-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Industry: Employed in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-methylcyclohexyl)piperazin-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-aminopropyl)-4-methylpiperazine
  • 4-methyl-1-piperazinepropanamine
  • 1-(3-aminopropyl)-4-methylpiperazine

Uniqueness

4-methyl-N-(3-methylcyclohexyl)piperazin-1-amine is unique due to the presence of both a methyl group and a 3-methylcyclohexyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct pharmacological properties compared to other piperazine derivatives .

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